Cas no 147263-99-8 (Biphenyl-4,4'-diyl tetrakis(2,6-dimethylphenyl) bisphosphate)
147263-99-8 structure
Product Name:Biphenyl-4,4'-diyl tetrakis(2,6-dimethylphenyl) bisphosphate
Numéro CAS:147263-99-8
Le MF:C44H44O8P2
Mégawatts:762.762894630432
CID:170330
Update Time:2023-08-03
Biphenyl-4,4'-diyl tetrakis(2,6-dimethylphenyl) bisphosphate Propriétés chimiques et physiques
Nom et identifiant
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- Phosphoric acid,P,P'-[1,1'-biphenyl]-4,4'-diyl P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester
- Phosphoricacid, [1,1'-biphenyl]-4,4'-diyl tetrakis(2,6-dimethylphenyl) ester (9CI)
- PX 202 (phosphate)
- PX202
- Tetra(2,6-xylyl) 4,4'-biphenol diphosphate
- Tetrakis(2,6-dimethylphenyl)-4,4'-diphenylenebisphosphate
- Biphenyl-4,4'-diyl tetrakis(2,6-dimethylphenyl) bisphosphate
- 4,4'-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester
-
- Piscine à noyau: 1S/C44H44O8P2/c1-29-13-9-14-30(2)41(29)49-53(45,50-42-31(3)15-10-16-32(42)4)47-39-25-21-37(22-26-39)38-23-27-40(28-24-38)48-54(46,51-43-33(5)17-11-18-34(43)6)52-44-35(7)19-12-20-36(44)8/h9-28H,1-8H3
- La clé Inchi: FFLNNRGRLMXJSR-UHFFFAOYSA-N
- Sourire: P(=O)(OC1C=CC(=CC=1)C1C=CC(=CC=1)OP(=O)(OC1C(C)=CC=CC=1C)OC1C(C)=CC=CC=1C)(OC1C(C)=CC=CC=1C)OC1C(C)=CC=CC=1C
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 54
- Nombre de liaisons rotatives: 13
- Complexité: 1050
- Surface topologique des pôles: 89.5
Biphenyl-4,4'-diyl tetrakis(2,6-dimethylphenyl) bisphosphate Littérature connexe
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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